molecular formula C10H11F2NO3 B8454236 2-Methyl-2-(5-difluoromethyl-2-pyridyloxy)propionic Acid

2-Methyl-2-(5-difluoromethyl-2-pyridyloxy)propionic Acid

Cat. No. B8454236
M. Wt: 231.20 g/mol
InChI Key: KFVGSOZOGPHXFM-UHFFFAOYSA-N
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Patent
US07754188B2

Procedure details

The title compound (1.6 g) was prepared from 4-chloro-3-difluoromethylpyridine (3.0 g) following the procedure described for Reference Example 15 with the following modifications. The ester intermediate was purified by flash column chromatography on silica gel eluting with 0 to 10% ether in hexane. The hydrolysis of the ester to the title compound was effected with lithium hydroxide in methanol/tetrahydrofuran/water. 1H NMR (500 MHz, CD3OD): δ 8.22 (d, 1H), 7.82 (dd, 1H), 6.88 (d, 1H), 6.77 (t, 1H), 1.64 (s, 6H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methanol tetrahydrofuran water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[CH:8]([F:10])[F:9].[OH-:11].[Li+].[CH3:13][OH:14].O1C[CH2:18][CH2:17][CH2:16]1.[OH2:20]>>[CH3:16][C:17]([O:20][C:6]1[CH:7]=[CH:2][C:3]([CH:8]([F:10])[F:9])=[CH:4][N:5]=1)([CH3:18])[C:13]([OH:14])=[O:11] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)C(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
methanol tetrahydrofuran water
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.O1CCCC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ester intermediate was purified by flash column chromatography on silica gel eluting with 0 to 10% ether in hexane
CUSTOM
Type
CUSTOM
Details
The hydrolysis of the ester to the title compound

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)(C)OC1=NC=C(C=C1)C(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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